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molecular formula C12H8F3NO2 B8420714 4-[4-Trifluoromethoxyphenoxy]pyridine CAS No. 1083099-54-0

4-[4-Trifluoromethoxyphenoxy]pyridine

Cat. No. B8420714
M. Wt: 255.19 g/mol
InChI Key: RMZYICRTSJNZPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552188B2

Procedure details

4-Chloropyridine hydrochloride (17.3 g), 4-Trifluoromethoxyphenol (24.6 g), K2CO3 (35.1 g) and DMF (173 mL) were placed in a vessel and stirred at 28-40° C. for 1.5 hr. and then stirred at 75-84° C. for 6 hr. and then stirred at 139-146° C. for 34.5 hr. The reaction mixture was then cooled to room temperature and water (256 mL), a small amount of NaCl and ethyl acetate (256 mL) were added. The organic material was taken up in ethyl acetate. The organic layer was washed with water (256 mL) and a small amount of NaCl. And then the organic layer was extracted three times with 10 v/v % HCl (256 mL×3). The organic material was taken up in 10 v/v % HCl. And then the aqueous layer was basified to pH 9 by NaOH and was extracted with ethyl acetate (256 mL). The organic material was taken up in ethyl acetate. The organic layer was washed with water (256 mL) and a small amount of NaCl. The organic layer was condensed under reduced pressure to give 15.3 g (52.0% yield) of a brown oily target compound.
Name
4-Chloropyridine hydrochloride
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
24.6 g
Type
reactant
Reaction Step One
Name
Quantity
35.1 g
Type
reactant
Reaction Step One
Name
Quantity
173 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
256 mL
Type
solvent
Reaction Step Three
Name
Quantity
256 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.[F:9][C:10]([F:20])([F:19])[O:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1.C([O-])([O-])=O.[K+].[K+].[Na+].[Cl-]>C(OCC)(=O)C.O.CN(C=O)C>[F:9][C:10]([F:19])([F:20])[O:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)=[CH:14][CH:13]=1 |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
4-Chloropyridine hydrochloride
Quantity
17.3 g
Type
reactant
Smiles
Cl.ClC1=CC=NC=C1
Name
Quantity
24.6 g
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)O)(F)F
Name
Quantity
35.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
173 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]
Name
Quantity
256 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
256 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
34 (± 6) °C
Stirring
Type
CUSTOM
Details
stirred at 28-40° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
and then stirred at 75-84° C. for 6 hr
Duration
6 h
STIRRING
Type
STIRRING
Details
and then stirred at 139-146° C. for 34.5 hr
Duration
34.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with water (256 mL)
EXTRACTION
Type
EXTRACTION
Details
And then the organic layer was extracted three times with 10 v/v % HCl (256 mL×3)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (256 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (256 mL)
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(OC1=CC=C(OC2=CC=NC=C2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 15.3 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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